molecular formula C6H5F7O B14349676 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL CAS No. 97168-16-6

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL

Katalognummer: B14349676
CAS-Nummer: 97168-16-6
Molekulargewicht: 226.09 g/mol
InChI-Schlüssel: IDYWWSZMGZIANJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of seven fluorine atoms and an alcohol functional group attached to a hexene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL typically involves the fluorination of hexene derivatives. One common method is the addition of fluorine atoms to hex-5-en-1-ol using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL involves its interaction with molecular targets through its fluorinated and alcohol functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alcohol group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL is unique due to its combination of a fluorinated hexene backbone and an alcohol functional group. This combination imparts distinct chemical properties, making it valuable for specific applications that require both fluorination and hydroxyl functionality .

Eigenschaften

CAS-Nummer

97168-16-6

Molekularformel

C6H5F7O

Molekulargewicht

226.09 g/mol

IUPAC-Name

3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol

InChI

InChI=1S/C6H5F7O/c7-3(4(8)9)6(12,13)5(10,11)1-2-14/h14H,1-2H2

InChI-Schlüssel

IDYWWSZMGZIANJ-UHFFFAOYSA-N

Kanonische SMILES

C(CO)C(C(C(=C(F)F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.